2,5-dimethyl-N-{[6-methyl-2-(morpholin-4-yl)pyrimidin-4-yl]methyl}benzamide
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Overview
Description
2,5-dimethyl-N-{[6-methyl-2-(morpholin-4-yl)pyrimidin-4-yl]methyl}benzamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with dimethyl and morpholinyl-pyrimidinyl groups, which contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-N-{[6-methyl-2-(morpholin-4-yl)pyrimidin-4-yl]methyl}benzamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the pyrimidine ring: Starting with appropriate precursors, the pyrimidine ring is synthesized through cyclization reactions.
Introduction of the morpholine group: The morpholine group is introduced via nucleophilic substitution reactions.
Attachment of the benzamide core: The benzamide core is attached through amide bond formation, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,5-dimethyl-N-{[6-methyl-2-(morpholin-4-yl)pyrimidin-4-yl]methyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic ring or the pyrimidine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2,5-dimethyl-N-{[6-methyl-2-(morpholin-4-yl)pyrimidin-4-yl]methyl}benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2,5-dimethyl-N-{[6-methyl-2-(morpholin-4-yl)pyrimidin-4-yl]methyl}benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2,5-dimethyl-N-{[6-methyl-2-(piperidin-4-yl)pyrimidin-4-yl]methyl}benzamide
- 2,5-dimethyl-N-{[6-methyl-2-(pyrrolidin-4-yl)pyrimidin-4-yl]methyl}benzamide
Uniqueness
2,5-dimethyl-N-{[6-methyl-2-(morpholin-4-yl)pyrimidin-4-yl]methyl}benzamide is unique due to the presence of the morpholine group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
2,5-dimethyl-N-[(6-methyl-2-morpholin-4-ylpyrimidin-4-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-13-4-5-14(2)17(10-13)18(24)20-12-16-11-15(3)21-19(22-16)23-6-8-25-9-7-23/h4-5,10-11H,6-9,12H2,1-3H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STPCENPKCYEMPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)NCC2=NC(=NC(=C2)C)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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